3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane
Overview
Description
3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane: is a chemical compound with the molecular formula C11H23N3 . It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spiro structure. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may act as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3,7-Dimethyl-3,7,11-triazaspiro[5.6]undecane
- 3,7-Dimethyl-3,7,11-triazaspiro[5.6]tridecane
Comparison: Compared to similar compounds, 3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane is unique due to its specific ring structure and the presence of three nitrogen atoms. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13-8-4-11(5-9-13)10-12-6-3-7-14(11)2/h12H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJLTJOUBXPZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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